molecular formula C15H13BrO3 B1210688 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione CAS No. 41019-50-5

3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione

Cat. No. B1210688
CAS RN: 41019-50-5
M. Wt: 321.16 g/mol
InChI Key: AUROYOJYCLWCML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves regioselective Wittig reactions from substituted 1,2-naphthoquinones, leading to compounds with a screw-boat conformation and centrosymmetric dimeric aggregates through pi-pi stacking interactions and C-H...pi(arene) hydrogen bonds (da Silva et al., 2007). Additionally, the compound (10E)-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione-10-oxime was synthesized from α-lapachone, showcasing the diversity of synthetic approaches (R. da Silva et al., 2011).

Molecular Structure Analysis

The molecular structure of related chromene derivatives reveals a diversity of conformational features, including screw-boat conformations and dimeric structures formed through hydrogen bonding and pi-pi interactions. The crystal structure analysis provides insight into the stereochemistry and intermolecular interactions critical for the compound's stability and reactivity (da Silva et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving chromene derivatives highlight the role of bromination and halogenation in modifying the chemical properties of these compounds. These reactions lead to various α-halo-diones, demonstrating the compounds' reactivity towards halogenation agents and their potential for further chemical modification (Umehara et al., 1977).

Physical Properties Analysis

The physical properties of chromene derivatives, such as their crystal structure, provide essential insights into their stability and behavior under different conditions. The crystallization process and the resulting molecular arrangement affect the compound's physical characteristics and its potential applications (Kumar et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties of chromene derivatives involves studying their reactivity, such as halogenation reactions, which play a significant role in their chemical behavior and potential for further functionalization. The effects of bromination on the chemical properties of these compounds highlight their versatility and the opportunities for creating a wide range of derivatives with varied properties (Umehara et al., 1977).

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been studied extensively. For example, one study focused on its crystal structure, highlighting a single π-π stacking interaction and C-H...π(arene) hydrogen bonds forming centrosymmetric dimers (da Silva et al., 2007).

Synthesis and Structural Elucidation

There is significant interest in the synthesis and structural elucidation of derivatives of this compound. For instance, a study detailed the synthesis of a related compound from α-lapachone and explored its crystal structure (da Silva et al., 2011). Another research described the synthesis of 3-aroyl-4-aryl-2-phenylamino-4H-benzo[g]chromene-5,10-diones, demonstrating the utility of this compound in organic synthesis (Avula et al., 2014).

Photochromic Properties

The photochromic properties of chromene compounds have been investigated, which could be relevant for the compound (Hobley et al., 2000).

Medicinal Chemistry Applications

In medicinal chemistry, related chromene derivatives have been studied for their potential biological activities. For example, novel β-lapachone analogs of chromene compounds have shown trypanocidal activity and effects on murine EL-4 T lymphoma cells (Di Rosso et al., 2013).

Catalysis

The compound and its derivatives have been used as catalysts in chemical reactions. A study demonstrated the use of a related compound as a catalyst for the synthesis of various organic compounds (Khazaei et al., 2016).

Synthesis of Complex Organic Compounds

The compound has been used in the synthesis of complex organic molecules, such as bis(4H-chromene) and 4H-benzo[g]chromene derivatives (Shaabani et al., 2009).

properties

IUPAC Name

3-bromo-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-15(2)11(16)7-10-13(18)12(17)8-5-3-4-6-9(8)14(10)19-15/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUROYOJYCLWCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166930
Record name 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione

CAS RN

41019-50-5
Record name 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41019-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041019505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98916
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione
Reactant of Route 2
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione
Reactant of Route 3
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione
Reactant of Route 4
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione
Reactant of Route 5
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione
Reactant of Route 6
3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione

Citations

For This Compound
2
Citations
EN da Silva Júnior, TT Guimarães… - Bioorganic & medicinal …, 2010 - Elsevier
In continuing our screening program of naphthoquinone activity against Trypanosoma cruzi, the aetiological agent of Chagas’ disease, new β-lapachone-based 1,2,3-triazoles, 3-…
Number of citations: 88 www.sciencedirect.com
GAM Jardim, EHG da Cruz, WO Valença, DJB Lima… - Molecules, 2017 - mdpi.com
In continuation of our quest for new redox-modulating catalytic antitumor molecules, selenium-containing quinone-based 1,2,3-triazoles were synthesized using rhodium-catalyzed CH …
Number of citations: 64 www.mdpi.com

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